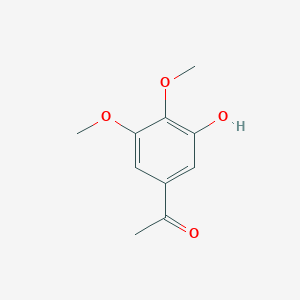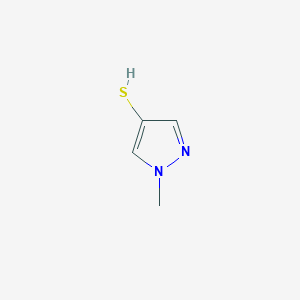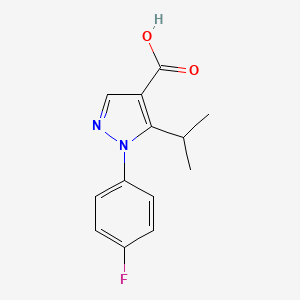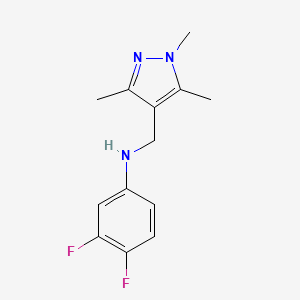
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
Übersicht
Beschreibung
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound characterized by the presence of difluoro-substituted aniline and a pyrazole moiety
Wirkmechanismus
Target of Action
The primary target of the compound 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target . The compound’s potent in vitro antipromastigote activity is justified by this desirable fitting pattern .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and proliferation of the Leishmania parasite. By interacting with the LmPTR1 pocket, the compound inhibits the function of the LmPTR1 enzyme . This inhibition disrupts the parasite’s biochemical pathways, leading to its death .
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This activity leads to the death of the Leishmania parasite, thereby preventing its survival and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trimethyl Group: Methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Aniline: The difluoroaniline is then coupled with the pyrazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to difluoromethyl groups.
Substitution: The difluoro groups can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoroaniline moiety is known to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the pyrazole ring is a common scaffold in many biologically active molecules, including anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties. It may also serve as an intermediate in the synthesis of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluoroaniline: Lacks the pyrazole moiety, making it less versatile in terms of synthetic applications.
N-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)aniline: Lacks the difluoro groups, which may reduce its metabolic stability and bioavailability.
3,4-Dichloro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline: Chlorine atoms instead of fluorine, which can alter the electronic properties and reactivity.
Uniqueness
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is unique due to the combination of difluoroaniline and pyrazole moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-8-11(9(2)18(3)17-8)7-16-10-4-5-12(14)13(15)6-10/h4-6,16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHADZUOKDUTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3375733.png)
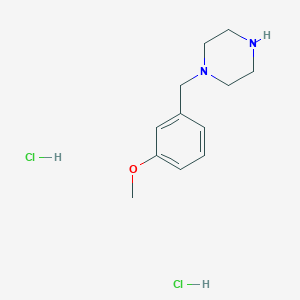
![1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3375755.png)
![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B3375763.png)
